molecular formula C10H12O2S B14614493 2-Sulfanylethyl phenylacetate CAS No. 59118-94-4

2-Sulfanylethyl phenylacetate

Cat. No.: B14614493
CAS No.: 59118-94-4
M. Wt: 196.27 g/mol
InChI Key: YSMTXZNCEKGUEW-UHFFFAOYSA-N
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Description

2-Sulfanylethyl phenylacetate is an organic compound that belongs to the class of esters. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents. This compound features a phenyl group attached to an acetate moiety, with a sulfanyl group (–SH) attached to the ethyl chain. The presence of the sulfanyl group imparts unique chemical properties to the compound, making it of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Sulfanylethyl phenylacetate can be synthesized through several methods. One common approach involves the esterification of phenylacetic acid with 2-mercaptoethanol in the presence of a catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions, and the product is purified through distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and controlled reaction conditions ensures high purity and consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Sulfanylethyl phenylacetate undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The ester moiety can be reduced to the corresponding alcohol.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like bromine or nitric acid can be used for electrophilic aromatic substitution.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Phenylethanol derivatives.

    Substitution: Brominated or nitrated phenyl derivatives.

Scientific Research Applications

2-Sulfanylethyl phenylacetate has diverse applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in drug development.

    Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-sulfanylethyl phenylacetate involves its interaction with various molecular targets. The sulfanyl group can form disulfide bonds with thiol-containing proteins, affecting their function. Additionally, the phenylacetate moiety can interact with enzymes and receptors, modulating biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Phenylacetic acid: Lacks the sulfanyl group, making it less reactive in certain chemical reactions.

    2-Mercaptoethanol: Contains the sulfanyl group but lacks the ester moiety, limiting its applications in organic synthesis.

    Ethyl phenylacetate: Similar ester structure but without the sulfanyl group, resulting in different chemical properties.

Uniqueness

2-Sulfanylethyl phenylacetate is unique due to the presence of both the sulfanyl and ester groups, which confer distinct reactivity and versatility in various applications. Its ability to undergo diverse chemical reactions and its potential biological activities make it a valuable compound in research and industry.

Properties

CAS No.

59118-94-4

Molecular Formula

C10H12O2S

Molecular Weight

196.27 g/mol

IUPAC Name

2-sulfanylethyl 2-phenylacetate

InChI

InChI=1S/C10H12O2S/c11-10(12-6-7-13)8-9-4-2-1-3-5-9/h1-5,13H,6-8H2

InChI Key

YSMTXZNCEKGUEW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC(=O)OCCS

Origin of Product

United States

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